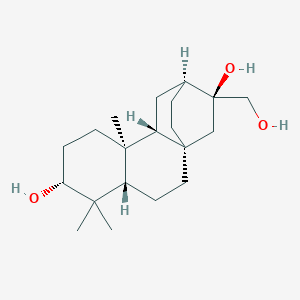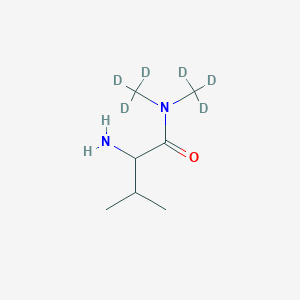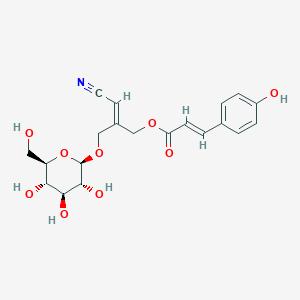
ent-Atisane-3beta,16alpha,17-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis efforts for related compounds have been documented, providing insights into methodologies that could be applicable to ent-Atisane-3beta,16alpha,17-triol. For instance, the synthesis of (25R)-5alpha-cholesta-3beta,16alpha,26-triol from diosgenin demonstrates the feasibility of obtaining complex steroidal structures through multi-step synthetic processes, involving hydroxylation and inversion of hydroxyl positions (Williams et al., 2004). Similarly, the creation of 16beta-hydroxy-5alpha-cholestane-3,6-dione , a cytotoxic marine oxysterol, highlights the synthesis of hydroxylated steroidal compounds from readily available precursors like diosgenin (Denancé, Guyot, & Samadi, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed through various methods, including NMR and X-ray crystallography, to understand their three-dimensional conformation and stereochemistry. The work on 5alpha-Androst-16-ene-3beta,5alpha-diol and its derivatives showcases the complexity and variety of steroidal frameworks that can be synthesized and analyzed for their structural properties (Marson et al., 2003).
Chemical Reactions and Properties
The chemical behavior of similar compounds under various conditions can shed light on the reactivity of this compound. For example, the biotransformation of 7alpha-hydroxy- and 7-oxo-ent-atis-16-ene derivatives by the fungus Gibberella fujikuroi illustrates how microbial transformation can be utilized to modify steroidal structures, potentially leading to the hydroxylation at specific positions and the introduction of additional functional groups (Fraga et al., 2010).
Applications De Recherche Scientifique
Cytotoxic Activities
- ent-Atisane-3beta,16alpha,17-triol has been studied for its cytotoxic activities. It was isolated from the roots of Euphorbia ebracteolata along with other diterpenoids. The cytotoxic activities of these compounds were evaluated against ANA-1, B16, and Jurkat tumor cells, highlighting the potential of this compound in cancer research (Shi et al., 2005).
Chemical Constituents and Antifungal Properties
- This compound was identified as a part of the chemical constituents isolated from the pericarp of Trewia nudiflora. The study also noted the presence of trace amounts of maytansinoids which exhibited prominent antifungal properties (Du et al., 2004).
Callus Culture Studies
- The compound was also isolated from the callus cultures of Trewia nudiflora. The study aimed to understand the production of maytansinoids in callus cultures and found that these cultures could not produce maytansinoids under the given conditions, indicating the specificity of compound production in plant tissues (Du et al., 2005).
Anti-Microfouling Activity
- This compound was also studied for its anti-microfouling activity. A new atisane-type diterpene, which shares a similar structural framework with this compound, exhibited significant anti-microfouling activity against Pseudomonas pseudoalcaligenes, showcasing the potential of this compound in marine biofouling prevention (Wang et al., 2009).
Mécanisme D'action
Target of Action
It is often referred to as a signaling inhibitor , suggesting that it may interact with specific signaling pathways in cells.
Mode of Action
It is known to be a natural control product
Biochemical Pathways
As a class, ent-Atisane diterpenoids are known for their diverse structures and valuable bioactivities
Pharmacokinetics
It’s suggested that it may have better solubility at lower concentrations , which could potentially impact its bioavailability.
Propriétés
IUPAC Name |
(1S,4S,6R,9S,10R,12S,13S)-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecane-6,13-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-17(2)14-5-9-19-8-4-13(20(23,11-19)12-21)10-15(19)18(14,3)7-6-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13-,14+,15-,16+,18+,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZCTUDLVVCKCA-LDEAWATRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CCC(CC3C2(CCC1O)C)C(C4)(CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H](C([C@H]1CC[C@]34[C@H]2C[C@H](CC3)[C@@](C4)(CO)O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is known about the cytotoxic activity of ent-Atisane-3β,16α,17-triol?
A1: While ent-Atisane-3β,16α,17-triol itself was not tested for cytotoxic activity in the study by Zhang et al. [], other diterpenoids isolated from Euphorbia ebracteolata showed promising results. Notably, jolkinolide B exhibited moderate cytotoxicity against ANA-1, B16, and Jurkat tumor cell lines []. Further research is needed to determine if ent-Atisane-3β,16α,17-triol possesses similar or even greater cytotoxic potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




